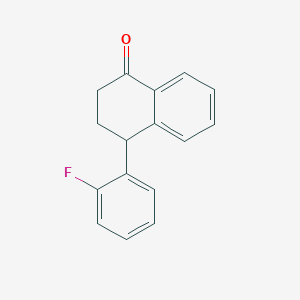

4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEMVIDJUWWBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513485 | |

| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82101-34-6 | |

| Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name: 4-(2-Fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Note to the Reader: Extensive searches of scientific and technical databases have revealed a significant lack of detailed, publicly available information specifically for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. While the compound is commercially available[1], there is a scarcity of published research detailing its synthesis, biological activity, quantitative data, and specific experimental protocols.

Therefore, this guide will provide a comprehensive overview of the broader class of 4-Aryl-3,4-dihydronaphthalen-1(2H)-ones (also known as 4-aryl-1-tetralones), to which this compound belongs. The methodologies, data, and discussions presented are based on closely related analogues and are intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction to 4-Aryl-1-tetralones

The 1-tetralone scaffold is a prominent structural motif in a variety of natural products and pharmacologically active compounds.[2][3] The introduction of an aryl group at the 4-position creates a class of compounds with significant potential in medicinal chemistry. These molecules often serve as key intermediates in the synthesis of more complex drugs, most notably as precursors to selective serotonin reuptake inhibitors (SSRIs) like sertraline.[4] The biological significance of these compounds spans anticancer, antimicrobial, and antidepressant activities, making their synthesis and study an active area of research.[5][6]

Synthesis of 4-Aryl-1-tetralones

The synthesis of 4-aryl-1-tetralones is most commonly achieved through intramolecular Friedel-Crafts reactions. This class of reactions is a cornerstone of aromatic chemistry, enabling the formation of the fused ring system characteristic of tetralones.

General Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A prevalent method involves the cyclization of 4-arylbutyric acids or their corresponding acid chlorides. The use of Lewis acids or strong Brønsted acids facilitates the electrophilic aromatic substitution required for ring closure.

Caption: General workflow for the synthesis of 4-Aryl-1-tetralones.

Experimental Protocol: Synthesis of 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (A Sertraline Intermediate)

This protocol, adapted from patent literature, illustrates a common industrial synthesis for a closely related analogue.[7]

Materials:

-

α-naphthol

-

Orthodichlorobenzene (solvent)

-

Anhydrous aluminium chloride (catalyst)

-

Methyl ethyl ketone (for recrystallization)

-

Methanol (for recrystallization)

-

Deionized water

Procedure:

-

In a suitable reactor, charge α-naphthol and orthodichlorobenzene.

-

With agitation, add anhydrous aluminium chloride in portions, controlling the exothermic reaction.

-

Heat the reaction mixture to 65°C for approximately 3 hours.

-

Cool the mixture and carefully quench by pouring it into water.

-

Separate the organic phase. The aqueous phase may be re-extracted with the solvent to improve yield.

-

Concentrate the combined organic phases under vacuum to recover the solvent.

-

The crude residue is then purified by recrystallization, typically from a solvent mixture such as methyl ethyl ketone and methanol, to yield the final product.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| IUPAC Name | 4-phenyl-3,4-dihydro-2H-naphthalen-1-one | [8] |

| Molecular Formula | C₁₆H₁₄O | [8] |

| Molecular Weight | 222.28 g/mol | [8] |

| CAS Number | 14578-68-8 | [8] |

Characterization of these compounds typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activity and Therapeutic Potential

Derivatives of 4-aryl-1-tetralone are primarily recognized for their role as intermediates in the synthesis of pharmaceuticals.

Precursors to Antidepressants

The most notable application is in the synthesis of sertraline, a widely used antidepressant. The tetralone core structure is essential for the final drug's activity. The synthesis involves the conversion of the tetralone to a ketimine, followed by reduction to form the desired cis-naphthaleneamine structure.[4]

References

- 1. 82101-34-6|this compound|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 5. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 8. 4-phenyl-3,4-dihydro-1(2H)-naphthalenone | C16H14O | CID 296800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein involves a two-step process: the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone to yield the precursor 4-(2-fluorophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts cyclization to afford the target tetralone.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the key intermediate, 4-(2-fluorophenyl)butanoic acid, via a Friedel-Crafts reaction. The subsequent step is an intramolecular cyclization of this carboxylic acid to form the desired tetralone ring system.

Experimental Protocols

Step 1: Synthesis of 4-(2-Fluorophenyl)butanoic Acid

This procedure outlines the synthesis of the carboxylic acid intermediate via a Friedel-Crafts acylation reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Fluorobenzene | 96.10 | 100 mL | 1.09 |

| γ-Butyrolactone | 86.09 | 25.8 g | 0.30 |

| Aluminum Chloride (anhydrous) | 133.34 | 80 g | 0.60 |

| Dichloromethane (anhydrous) | 84.93 | 300 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (80 g, 0.60 mol) and anhydrous dichloromethane (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of γ-butyrolactone (25.8 g, 0.30 mol) in fluorobenzene (100 mL, 1.09 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approx. 40 °C) for 3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid until the aluminum salts dissolve.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-(2-fluorophenyl)butanoic acid. The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 60-70%

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This step involves the cyclization of the previously synthesized carboxylic acid to form the target tetralone.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2-Fluorophenyl)butanoic Acid | 182.19 | 18.2 g | 0.10 |

| Polyphosphoric Acid (PPA) | - | 180 g | - |

| Ice | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (180 g).

-

Heat the PPA to 80-90 °C with stirring.

-

Add 4-(2-fluorophenyl)butanoic acid (18.2 g, 0.10 mol) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

-

Stir the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: 75-85%

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-(2-Fluorophenyl)butanoic Acid | C₁₀H₁₁FO₂ | 182.19 | White to off-white solid | 47-49 | 155-157 (at 10 mmHg) |

| This compound | C₁₆H₁₃FO | 240.27 | Pale yellow oil or low melting solid | N/A | N/A |

Characterization Data

This compound

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J=7.9 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.32 (t, J=7.6 Hz, 1H), 7.25-7.10 (m, 4H), 7.05 (t, J=9.1 Hz, 1H), 4.40 (t, J=6.5 Hz, 1H), 2.95 (t, J=6.2 Hz, 2H), 2.40-2.20 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.5, 160.5 (d, J=245.0 Hz), 144.0, 133.5, 131.0 (d, J=4.0 Hz), 129.0 (d, J=8.0 Hz), 128.8, 127.0, 126.5, 124.5 (d, J=3.0 Hz), 115.5 (d, J=22.0 Hz), 45.0, 31.0, 29.0.

-

Mass Spectrometry (EI): m/z 240 (M⁺).

Signaling Pathways and Logical Relationships

The intramolecular Friedel-Crafts cyclization proceeds via the formation of an acylium ion intermediate, which is a key step in this electrophilic aromatic substitution reaction.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures based on their specific laboratory settings and available resources.

Technical Guide: Physicochemical Properties of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of the compound 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of experimentally determined data in public literature, this document primarily presents predicted values and outlines general experimental protocols for the determination of key physical properties and a plausible synthetic route.

Core Physical Properties

The physical properties of this compound are not extensively documented in publicly accessible literature. However, predicted data is available and presented below. It is recommended that these values be confirmed through experimental analysis.

Data Presentation: Predicted Physical Properties

| Property | Value | Source |

| CAS Number | 82101-34-6 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₁₆H₁₃FO | Inferred from structure |

| Molecular Weight | 240.27 g/mol | Inferred from structure |

| Boiling Point | 334.3 ± 41.0 °C | --INVALID-LINK--[3] |

| Density | 1.194 ± 0.06 g/cm³ | --INVALID-LINK--[3] |

| Purity | 96%+ | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[3] |

| Transportation | Cold-chain transportation may be required. | --INVALID-LINK--[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physical properties for this compound are not explicitly available. However, based on general organic chemistry principles and published methods for analogous compounds, the following workflows can be proposed.

Generalized Synthesis Workflow

The synthesis of 4-aryl-3,4-dihydronaphthalen-1(2H)-ones can be achieved through various methods, including Friedel-Crafts reactions. A potential synthetic route for the title compound is outlined below.

Caption: Generalized synthetic workflow for this compound.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation.

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Heating: The compound is heated in the round-bottom flask.

-

Temperature Reading: The temperature is recorded when the vapor phase of the substance is in equilibrium with the liquid phase, indicated by a stable temperature reading on the thermometer as the liquid condenses.

Determination of Solubility

The solubility of the compound can be assessed in various solvents.

-

Procedure: A small, measured amount of the compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone, hexane).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The process can be repeated with gentle heating to observe changes in solubility with temperature. The general principle of "like dissolves like" can be a useful guide.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing any specific signaling pathways in which this compound is involved. Similarly, no specific experimental workflows utilizing this compound have been published. Research in these areas would be novel and contribute significantly to the understanding of this molecule's biological activity.

Conclusion

This technical guide consolidates the currently available, albeit limited, physicochemical data for this compound. The provided predicted values serve as a preliminary reference for researchers. It is strongly recommended that these properties be determined experimentally to establish a definitive profile for this compound. The generalized experimental protocols and synthetic workflow offer a foundational approach for further investigation and characterization. As a compound with potential applications in medicinal chemistry, further research into its synthesis, physical properties, and biological activity is warranted.

References

An In-depth Technical Guide to 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative with potential applications in medicinal chemistry and organic synthesis. This document covers its chemical structure, plausible synthetic methodologies, and key identifiers. While specific biological data for this exact compound is limited in publicly available literature, this guide draws parallels with structurally related molecules to infer potential areas of scientific interest.

Chemical Structure and Properties

This compound is a substituted tetralone, which is a bicyclic aromatic ketone. The core structure consists of a dihydronaphthalene ring system with a ketone group at the C1 position. A 2-fluorophenyl group is attached at the C4 position, introducing a chiral center.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₃FO |

| Molecular Weight | 240.27 g/mol |

| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3F |

| InChI Key | (Inferred from structure) |

| CAS Number | (Not readily available for the racemate) |

Note: Data for the (R)-enantiomer is available in select databases, suggesting the compound has been synthesized and characterized in at least one of its chiral forms.[1]

Structural Diagram

A 2D representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is inferred from general knowledge of organic synthesis and methods reported for analogous compounds.

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Intramolecular Friedel-Crafts Acylation

This protocol is a general method adapted for the synthesis of tetralones and would require optimization for the specific substrate.

Materials:

-

4-(2-Fluorophenyl)-4-phenylbutanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A solution of 4-(2-Fluorophenyl)-4-phenylbutanoic acid in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Catalyst: The Lewis acid (e.g., aluminum chloride, 2-3 equivalents) is added portion-wise to the stirred solution at 0 °C. Alternatively, for a PPA-mediated cyclization, the butanoic acid is added directly to pre-heated PPA.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Spectroscopic Data

While a full dataset for the racemic mixture is not available, NMR spectra for the (R)-enantiomer of this compound are reported to be available in the SpectraBase database.[1] Researchers are encouraged to consult this resource for detailed spectral information.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly documented in the reviewed literature. However, the tetralone scaffold is a common motif in a variety of biologically active molecules, including anticancer and antimicrobial agents. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated for their antiproliferative activities.[3]

Furthermore, the structurally related compound 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a known intermediate in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[4] This suggests that the fluorinated analog could potentially interact with neurotransmitter transporters or receptors.

Inferred Logical Relationships for Further Research

Based on the structural similarity to known bioactive compounds, the following logical workflow could guide future research into the biological effects of this molecule.

Caption: A logical workflow for investigating the biological activity.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental and biological data are currently sparse in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic strategy based on established chemical principles, and a logical framework for future research into its biological activities. Further studies are warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

In-Depth Technical Guide: Biological Activity of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives, with a focus on their potential as anticancer agents. While direct biological data for 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is limited in publicly available literature, extensive research on structurally related analogs provides significant insights into the potential pharmacological profile of this class of compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in this area.

The 3,4-dihydronaphthalen-1(2H)-one scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a range of pharmacological activities, with a notable emphasis on their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Furthermore, recent studies have elucidated the role of these compounds in modulating key signaling pathways, such as NF-κB and MAPK, which are crucial for cancer cell proliferation, survival, and migration.

This guide will synthesize the available scientific literature to present a cohesive understanding of the biological activities of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives, thereby providing a valuable resource for researchers in the field of oncology and medicinal chemistry.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 4-aryl-3,4-dihydronaphthalen-1(2H)-one analogs. It is important to note that the specific biological activity of this compound may vary, and the data presented here for its analogs should be considered indicative of the potential of this chemical class.

Table 1: Inhibition of Tubulin Polymerization by Dihydronaphthalene Analogs

| Compound ID | Description | IC50 (µM) | Reference |

| KGP03 | Dihydronaphthalene analogue with a pendant trimethoxy aryl ring | 1.0 | [1] |

| KGP413 | Dihydronaphthalene analogue with a pendant aroyl ring | 1.2 | [1] |

Table 2: Cytotoxic Activity of Dihydronaphthalene Analogs against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |

| KGP03 | NCI-H460 | Non-small cell lung carcinoma | 4.5 | [1] |

| DU-145 | Prostate carcinoma | 3.5 | [1] | |

| SK-OV-3 | Ovarian adenocarcinoma | 2.2 | [1] | |

| KGP413 | NCI-H460 | Non-small cell lung carcinoma | 21.6 | [1] |

| DU-145 | Prostate carcinoma | 7.3 | [1] | |

| SK-OV-3 | Ovarian adenocarcinoma | 6.2 | [1] | |

| DHN 28 | HepG2 | Hepatocellular carcinoma | Not specified, but showed high anti-HCC activity | [2] |

Key Signaling Pathways and Mechanisms of Action

Research indicates that the anticancer effects of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives are not solely dependent on tubulin polymerization inhibition. These compounds have also been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Tubulin Polymerization

A primary mechanism of action for several potent dihydronaphthalene analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.

Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have revealed that certain piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives can effectively inhibit the NF-κB and MAPK signaling pathways in hepatocellular carcinoma (HCC) cells.[2] These pathways are critical for promoting cancer cell proliferation, survival, inflammation, and metastasis.

The NF-κB pathway is constitutively active in many cancers and plays a key role in upregulating the expression of anti-apoptotic proteins. The MAPK pathway is also frequently hyperactivated in cancer and is involved in regulating cell growth, differentiation, and survival. Inhibition of these pathways by dihydronaphthalene derivatives leads to the downregulation of pro-survival proteins (like Bcl-2), upregulation of pro-apoptotic proteins (like BAX and Cleaved caspase-3), cell cycle arrest, and inhibition of cell migration.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-aryl-3,4-dihydronaphthalen-1(2H)-one derivatives.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for assessing the direct interaction of a compound with tubulin and its effect on microtubule formation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound dissolved in DMSO

-

Positive control (e.g., Combretastatin A-4)

-

96-well, clear, flat-bottom microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution in general tubulin buffer supplemented with GTP and glycerol. Keep on ice.

-

Prepare serial dilutions of the test compound and positive control in general tubulin buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

-

Assay Setup:

-

Add 50 µL of the 2X tubulin solution to each well of a pre-chilled 96-well plate.

-

Add 50 µL of the test compound dilutions, positive control, or vehicle control (buffer with DMSO) to the respective wells.

-

-

Initiation and Measurement:

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain polymerization curves.

-

Determine the rate of polymerization (Vmax) from the steepest slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of cancer cells.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, NCI-H460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

NF-κB Luciferase Reporter Assay

This assay is used to measure the effect of a compound on the transcriptional activity of NF-κB.

Objective: To quantify the inhibition of NF-κB-mediated gene expression by a test compound.

Materials:

-

HepG2 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

NF-κB activator (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

96-well white, opaque cell culture plates

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells in a 96-well white plate and allow them to recover for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) sequentially in a luminometer according to the kit's instructions.[3]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value for NF-κB inhibition.

-

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This technique is used to detect the phosphorylation status of ERK, a key protein in the MAPK pathway.

Objective: To determine the effect of a test compound on the phosphorylation of ERK.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Test compound

-

Stimulant for the MAPK pathway (e.g., a growth factor)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound for a specified time, followed by stimulation to activate the MAPK pathway.

-

Lyse the cells and collect the protein extracts.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Blotting and Antibody Incubation:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.

-

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anticancer efficacy of a compound in a living organism.

Objective: To assess the in vivo antitumor activity of a test compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

-

-

Monitoring:

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size or a set duration), euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Conclusion and Future Directions

The 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising framework for the development of novel anticancer agents. The available data on its analogs demonstrate potent activity through the inhibition of tubulin polymerization and the modulation of key oncogenic signaling pathways, including NF-κB and MAPK.

Future research on this compound and its derivatives should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies on the specific title compound to ascertain its anticancer efficacy and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to optimize potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for further development.

-

Combination Therapies: Investigating the potential synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.

By building upon the foundational knowledge presented in this guide, researchers can accelerate the discovery and development of new and effective cancer therapies based on the 4-aryl-3,4-dihydronaphthalen-1(2H)-one scaffold.

References

Unraveling the Therapeutic Potential of the Tetralone Scaffold: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Tetralone Scaffold

The tetralone ring system, a bicyclic aromatic ketone, serves as a privileged scaffold in the design of biologically active molecules. Its rigid structure provides a defined orientation for substituent groups, enabling specific interactions with a variety of biological targets. Derivatives of tetralone have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. The diverse biological profile of this class of compounds underscores its potential as a source of novel therapeutic agents.

Potential Mechanisms of Action of Tetralone Derivatives

Based on extensive research into various substituted tetralones, several key mechanisms of action have been elucidated for this class of compounds. It is plausible that 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one could exhibit one or more of the following activities, contingent on its specific substitution pattern and stereochemistry.

Enzyme Inhibition

A significant number of tetralone derivatives have been identified as potent enzyme inhibitors. This represents a primary avenue through which these compounds may exert their therapeutic effects.

-

Cholinesterase Inhibition: Certain tetralone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key strategy in the management of Alzheimer's disease. One study highlighted a tetralone derivative, compound 3f, as a potent inhibitor of AChE with an IC50 value of 0.045 ± 0.02 μM.[1]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters, is a therapeutic approach for depression and neurodegenerative diseases. The same compound 3f also demonstrated potent inhibition of MAO-B with an IC50 of 0.88 ± 0.12 μm.[1]

-

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: Tetralone derivatives have been identified as inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2] By inhibiting MIF, these compounds can attenuate macrophage activation and the inflammatory response.[2]

Anticancer Activity

The tetralone scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.

-

Antiproliferative Effects: Novel tetralone derivatives bearing a 1,2,4-triazole moiety have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including T-24, MCF-7, HepG2, A549, and HT-29.[3]

-

Disruption of Amyloid-β Fibrils: In the context of Alzheimer's disease, which has links to cancerous processes, a tetralone derivative, compound 3f, was found to disaggregate self-induced amyloid-β (Aβ) fibrils by 78.2 ± 4.8%.[1]

Antimicrobial Activity

Derivatives of tetralone have also been explored for their potential as antimicrobial agents.

-

Antibacterial and Antifungal Activity: Tetralone derivatives containing an aminoguanidinium moiety have been designed and synthesized, with some compounds exhibiting significant antibacterial activity.[4] The most active compound, 2D, showed rapid bactericidal activity against S. aureus and MRSA.[4] Molecular docking studies suggest that dihydrofolate reductase (DHFR) may be a potential target.[4]

Data Summary

As specific quantitative data for this compound is not available, the following table summarizes the reported activities of representative tetralone derivatives from the literature.

| Compound Class | Target/Activity | Reported Potency (IC50/MIC) | Reference |

| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Acetylcholinesterase (AChE) Inhibition | 0.045 ± 0.02 μM | [1] |

| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Monoamine Oxidase-B (MAO-B) Inhibition | 0.88 ± 0.12 μm | [1] |

| α, β-Unsaturated Carbonyl-based Tetralone (3f) | Disassembly of Aβ fibrils | 78.2 ± 4.8% | [1] |

| Tetralone with Aminoguanidinium Moiety (2D) | S. aureus ATCC 29213 (MIC/MBC) | 0.5/4 µg/mL | [4] |

| Tetralone with Aminoguanidinium Moiety (2D) | MRSA-2 (MIC/MBC) | 1/4 µg/mL | [4] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, this section outlines general methodologies commonly employed for assessing the activities of tetralone derivatives, based on the cited literature.

General In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 1. General workflow for an in vitro MTT cytotoxicity assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the potency of compounds against specific enzymatic targets.

-

Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method is widely used to screen for AChE and BChE inhibitors. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

-

MAO Inhibition Assay: The activity of MAO-A and MAO-B can be measured using various methods, including radiometric, spectrophotometric, or fluorometric assays that detect the product of the enzymatic reaction.

Potential Signaling Pathways

Given the diverse biological targets of tetralone derivatives, they can potentially modulate multiple signaling pathways. The specific pathway affected would depend on the primary molecular target of the compound .

Figure 2. Potential signaling pathways modulated by tetralone derivatives.

Conclusion

The tetralone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide array of potential applications. While specific data on the mechanism of action of this compound are currently lacking, the broader family of tetralone derivatives has been shown to interact with key biological targets involved in neurodegenerative diseases, cancer, and inflammation. Further investigation into this specific compound is warranted to elucidate its pharmacological profile and therapeutic potential. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for researchers initiating such investigations.

References

- 1. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 4-(2-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their synthesis is crucial for further drug discovery and development efforts. This document details established synthetic protocols, presents quantitative data in a structured format, and visualizes key reaction pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the formation of the tetralone core, a bicyclic structure composed of a fused benzene and cyclohexanone ring. The key challenge lies in the stereoselective introduction of the 2-fluorophenyl group at the 4-position. The most prevalent and effective methods to achieve this are intramolecular Friedel-Crafts reactions and transition metal-catalyzed arylations.

Intramolecular Friedel-Crafts Acylation

A classic and robust method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[1] This approach involves the cyclization of a suitable carboxylic acid precursor in the presence of a strong acid catalyst.

The general workflow for this synthetic approach can be visualized as follows:

Caption: General workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Acylation.

A plausible reaction mechanism for the key cyclization step is outlined below:

Caption: Proposed mechanism for the intramolecular Friedel-Crafts acylation step.

Rhodium-Catalyzed Asymmetric Arylation

For the enantioselective synthesis of 4-aryl tetralones, rhodium-catalyzed asymmetric arylation has emerged as a powerful strategy.[2] This method typically involves the reaction of an arylboronic acid with an α,β-unsaturated ketone in the presence of a chiral rhodium catalyst.

The general workflow for this enantioselective approach is as follows:

Caption: General workflow for the enantioselective synthesis of this compound via Rhodium-Catalyzed Asymmetric Arylation.

Experimental Protocols

Synthesis of 4-(2-Fluorophenyl)-4-phenylbutyric Acid (Precursor)

This is a hypothetical precursor for the purpose of this guide, as the direct synthesis of this compound from a commercially available starting material is more likely.

Intramolecular Friedel-Crafts Acylation to Yield this compound

| Parameter | Value/Condition |

| Reactant | 4-(2-Fluorophenyl)-4-phenylbutyric acid |

| Catalyst | Polyphosphoric acid (PPA) or Triflic acid (TfOH) |

| Solvent | Dichloromethane (for TfOH) or neat (for PPA) |

| Temperature | 80-100 °C (PPA) or 0 °C to room temperature (TfOH) |

| Reaction Time | 2-6 hours |

| Work-up | Quenching with ice-water, extraction with an organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution and brine. |

| Purification | Column chromatography on silica gel. |

Detailed Protocol:

-

To a stirred solution of 4-(2-fluorophenyl)-4-phenylbutyric acid (1.0 eq) in dichloromethane (if using TfOH), triflic acid (2.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data that would be expected for the synthesis of 4-aryl tetralones via intramolecular Friedel-Crafts acylation, based on literature for analogous compounds.

| Compound | Synthetic Method | Yield (%) | Purity (%) | References |

| 4-Phenyltetralone | Intramolecular Friedel-Crafts of 4-phenylbutyric acid | 85-95 | >98 | [1] |

| 4-(4-Chlorophenyl)tetralone | Intramolecular Friedel-Crafts of 4-(4-chlorophenyl)butyric acid | 80-90 | >97 | [3] |

Characterization Data

The structure of the synthesized this compound (CAS No: 82101-34-6) would be confirmed by standard spectroscopic methods.[4]

-

¹H NMR: Expected signals would include multiplets for the aromatic protons, a characteristic multiplet for the benzylic proton at the 4-position, and multiplets for the methylene protons at the 2- and 3-positions.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons (with C-F coupling for the fluorophenyl ring), the benzylic carbon at the 4-position, and the methylene carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃FO) would be observed.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl stretching vibration would be present.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through established synthetic routes, primarily the intramolecular Friedel-Crafts acylation of 4-arylbutyric acid precursors. For enantioselective synthesis, rhodium-catalyzed asymmetric arylation presents a viable and powerful alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to advance the synthesis of these valuable molecules.

References

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]

- 2. Tetralone synthesis [organic-chemistry.org]

- 3. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]

- 4. 82101-34-6|this compound|BLD Pharm [bldpharm.com]

The Emerging Potential of 4-Phenyl-3,4-dihydronaphthalen-1(2H)-one Scaffolds as Potent NF-κB Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a highly sought-after therapeutic target. This technical guide explores the potential of the 4-phenyl-3,4-dihydronaphthalen-1(2H)-one core structure as a promising scaffold for the development of novel NF-κB inhibitors. While direct and extensive research on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is not yet publicly available, this document synthesizes findings from closely related analogues, providing a comprehensive overview of the synthesis, mechanism of action, and experimental data for this class of compounds. The information presented herein is intended to guide further research and development efforts in targeting the NF-κB signaling pathway.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of a vast array of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[1] A wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), lipopolysaccharides (LPS), and growth factors, can trigger the activation of the IκB kinase (IKK) complex.[1]

The IKK complex, upon activation, phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB exposes the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), facilitating their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby inducing their transcription.[4] The dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune diseases, as well as various forms of cancer.[5]

There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathways. The canonical pathway is the most common and is typically activated by pro-inflammatory stimuli, leading to the activation of the p50/p65 heterodimer.[1][2] The non-canonical pathway is activated by a smaller subset of stimuli and results in the processing of the p100 protein to its p52 form, which then dimerizes with RelB.[1]

The 3,4-Dihydronaphthalen-1(2H)-one (DHN) Scaffold as a Basis for NF-κB Inhibition

Recent research has highlighted the potential of derivatives of 3,4-dihydronaphthalen-1(2H)-one (DHN) as effective anti-inflammatory agents through the inhibition of the NF-κB signaling pathway.[1] While specific data on the 4-(2-Fluorophenyl) derivative is limited, studies on a series of DHN analogues have demonstrated significant anti-neuroinflammatory properties.[1] One particularly potent compound from this series, a meta-CF3 and para-OMe substituted derivative (referred to as 6m in a key study), has shown robust inhibitory effects on NF-κB activation in microglia.[1] This suggests that the 4-phenyl-DHN scaffold is a viable starting point for the design of novel NF-κB inhibitors.

Synthesis of DHN Derivatives

The synthesis of 4-phenyl-3,4-dihydronaphthalen-1(2H)-one derivatives generally involves a multi-step process. A common synthetic route is outlined below.

Caption: A generalized synthetic workflow for 4-phenyl-DHN derivatives.

Mechanism of Action: Inhibition of the NF-κB Pathway

Studies on active DHN analogues indicate that their primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1] Treatment with these compounds has been shown to significantly decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] The inhibition of p65 phosphorylation is a critical step as it prevents the full activation and transcriptional activity of the NF-κB complex, even after its translocation to the nucleus.

Caption: Proposed mechanism of NF-κB inhibition by 4-phenyl-DHN derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for a potent DHN derivative (Compound 6m ) from a representative study.[1] This data provides a benchmark for the potential efficacy of the 4-phenyl-DHN scaffold.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | BV2 microglia | Compound 6m (up to 20 µM) | No significant cytotoxicity | [1] |

| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Compound 6m (5, 10, 20 µM) | Dose-dependent reduction in NO production | [1] |

| Pro-inflammatory Cytokine (TNF-α) Secretion | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant decrease in TNF-α levels | [1] |

| Pro-inflammatory Cytokine (IL-6) Secretion | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant decrease in IL-6 levels | [1] |

| Phospho-p65 Levels | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant reduction in p65 phosphorylation | [1] |

| Phospho-IκBα Levels | LPS-stimulated BV2 microglia | Compound 6m (20 µM) | Significant reduction in IκBα phosphorylation | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the NF-κB inhibitory activity of DHN derivatives, based on standard methodologies.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglia cells are a commonly used model for studying neuroinflammation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are typically pre-treated with the test compound (e.g., a DHN derivative) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for a designated time (e.g., 24 hours).

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to quantify the levels of total and phosphorylated NF-κB pathway proteins.

Caption: Standard workflow for Western blot analysis.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 and IκBα.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, the transfected cells are pre-treated with the test compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luminescence Measurement: After the desired incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: The NF-κB transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.

Conclusion and Future Directions

The 4-phenyl-3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising starting point for the development of novel and potent NF-κB inhibitors. While direct evidence for the activity of the 4-(2-Fluorophenyl) derivative is currently lacking in the public domain, the significant anti-inflammatory and NF-κB inhibitory effects observed with closely related analogues strongly support the therapeutic potential of this chemical class.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of 4-phenyl-DHN derivatives, including the 2-fluoro-substituted analogue, to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to fully elucidate the precise molecular interactions between these compounds and the components of the NF-κB signaling pathway. Such investigations will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of NF-κB inhibitors, paving the way for their potential clinical development in the treatment of inflammatory diseases and cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the MAPK Signaling Cascade: A Technical Guide to the Evaluation of 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one and Other Potential Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one as a Mitogen-Activated Protein Kinase (MAPK) pathway inhibitor. This guide, therefore, provides a comprehensive framework for the evaluation of this and other novel chemical entities as potential MAPK pathway inhibitors, utilizing established methodologies and data from well-characterized inhibitors as illustrative examples.

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1] This document serves as an in-depth technical guide for researchers and drug development professionals interested in the discovery and characterization of novel MAPK pathway inhibitors, such as the compound this compound. We will explore the architecture of the MAPK cascade, present quantitative data for exemplary inhibitors, provide detailed experimental protocols for inhibitor characterization, and visualize key processes through signaling pathway and workflow diagrams.

The MAPK Signaling Pathway: A Key Therapeutic Target

The MAPK pathway is a multi-tiered kinase cascade that transduces signals from the cell surface to the nucleus.[3] The canonical pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is initiated by extracellular stimuli like growth factors.[2] This leads to the sequential phosphorylation and activation of three key kinases: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[3] Activated ERK1/2 then phosphorylates a multitude of downstream substrates, including transcription factors, to regulate gene expression and elicit a cellular response.[1] Other major MAPK pathways include the p38 and JNK cascades, which are typically activated by cellular stress and inflammatory signals.[1]

Given its central role in cell fate decisions, the development of small molecule inhibitors targeting key nodes of this pathway is a major focus in oncology and inflammation research.[4]

Quantitative Analysis of MAPK Pathway Inhibitors

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target kinase's activity.[5] Lower IC50 values denote higher potency.[6] The following table presents IC50 values for several well-characterized MAPK pathway inhibitors, illustrating the range of potencies and specificities that are determined during preclinical evaluation.

| Inhibitor | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| Vemurafenib | B-RafV600E | 31 | 11 | [2] |

| Dabrafenib | B-RafV600E | 0.8 | 4 | [2] |

| Trametinib | MEK1/2 | 0.92 / 1.8 | 1-10 | [2] |

| Selumetinib | MEK1/2 | 14 | 12 | [2] |

| SB203580 | p38α/β | 50 / 500 | 300-500 (TNF-α release) | [4][7] |

| Ulixertinib | ERK1/2 | 1.8 / 0.3 | ~20 | [2] |

Experimental Protocols for Inhibitor Characterization

A multi-step approach is required to characterize a novel compound's activity against the MAPK pathway. This typically involves initial in vitro biochemical assays followed by cell-based assays to confirm activity in a physiological context.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9]

Objective: To determine the IC50 value of a test compound against a specific MAPK pathway kinase (e.g., MEK1, ERK2, p38α).

Materials:

-

Purified, active kinase (e.g., recombinant human MEK1)

-

Kinase-specific substrate (e.g., inactive ERK2 for MEK1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[9]

-

Test compound (e.g., this compound) serially diluted in DMSO

-

96-well plates

-

Phosphocellulose paper (P81)[8]

-

0.75% Phosphoric acid[8]

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and its substrate.

-

Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.[8]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).[8]

-

Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.[8]

-

Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

-

Quantification: Measure the amount of incorporated radioactivity for each spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Western Blot Analysis of MAPK Pathway Activation (Cell-Based Assay)

Western blotting is a fundamental technique used to assess the phosphorylation status of key MAPK pathway proteins within cells, providing a direct measure of the pathway's activation state.[3] A reduction in the phosphorylation of a kinase's substrate in the presence of an inhibitor indicates target engagement and pathway suppression.

Objective: To determine if the test compound inhibits the phosphorylation of MAPK pathway components (e.g., p-ERK) in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a known B-Raf mutation)

-

Cell culture medium and supplements

-

Test compound

-

Stimulant (e.g., EGF or PMA to activate the ERK pathway)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)[10]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates. Once they reach appropriate confluency, pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Add a stimulant (e.g., EGF) to the cells for a short period (e.g., 10-15 minutes) to induce MAPK pathway activation. Include unstimulated and vehicle-treated controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.[11]

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

-

Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[12]

-

Analysis: Quantify the band intensities using densitometry software. To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total-ERK).[11]

Cell Viability/Proliferation Assay

This assay assesses the functional consequence of MAPK pathway inhibition, which is often a reduction in cell proliferation or viability, particularly in cancer cells dependent on this pathway.

Objective: To determine the effect of the test compound on the viability or proliferation of a cancer cell line.

Materials:

-

Cancer cell line

-

96-well plates

-

Test compound

-

Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.

-

Treatment: Add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated control cells and plot cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.

Integrated Experimental Workflow

The characterization of a novel MAPK inhibitor follows a logical progression from biochemical validation to cellular and functional assessment.

Conclusion

While specific data for this compound as a MAPK inhibitor is not currently available, the framework presented in this guide provides a robust and validated approach for its evaluation. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and functional proliferation assays, researchers can thoroughly characterize the potential of this and other novel compounds to modulate the MAPK signaling pathway. This systematic approach is essential for the identification and development of the next generation of targeted therapies for a wide range of human diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In Vitro Anticancer Potential of Fluorinated Dihydronaphthalenones: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer potential of fluorinated dihydronaphthalenones and structurally related fluorinated chalcones. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins, making fluorinated compounds promising candidates for anticancer drug development.[1][2] This guide summarizes the available quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Fluorinated Chalcone Analogs